8-Fluoro-3-methyloctanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

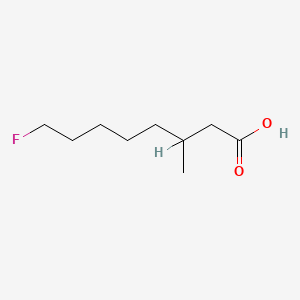

8-Fluoro-3-methyloctanoic acid is an organic compound with the molecular formula C9H17FO2. It is a fluorinated fatty acid derivative, characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 3rd position of the octanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3-methyloctanoic acid involves multiple steps. One common method starts with the reaction of ε-Caprolactone with diisobutylaluminium hydride in toluene at -78°C. This is followed by a series of reactions involving reagents such as sodium hydride, p-toluenesulfonic acid, and n-butyl lithium fluoride in solvents like benzene, diethyl ether, and tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoro-3-methyloctanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

8-Fluoro-3-methyloctanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 8-fluoro-3-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to changes in metabolic pathways, inhibition of specific enzymes, or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

- 8-Fluorooctanoic acid

- 3-Methyloctanoic acid

- 8-Chloro-3-methyloctanoic acid

Comparison: 8-Fluoro-3-methyloctanoic acid is unique due to the combined presence of a fluorine atom and a methyl group, which imparts distinct chemical and physical properties. Compared to 8-fluorooctanoic acid, the methyl group in this compound can influence its hydrophobicity and reactivity. Similarly, the fluorine atom in this compound can enhance its stability and resistance to metabolic degradation compared to 3-methyloctanoic acid .

Biologische Aktivität

8-Fluoro-3-methyloctanoic acid (8-F3MOA) is a fluorinated carboxylic acid with the molecular formula C₉H₁₇FO₂. This compound exhibits unique biological activities due to its structural characteristics, particularly the presence of a fluorine atom and a methyl group on the octanoic acid chain. This article explores its biological activity, including synthesis methods, interaction studies, and potential applications.

Chemical Structure and Properties

This compound features a fluoro group at the eighth carbon and a methyl group at the third carbon of the octanoic acid chain. The electron-withdrawing effect of the fluorine atom can enhance the compound's stability in various chemical reactions, influencing its reactivity with biological targets.

Synthesis Methods

The synthesis of 8-F3MOA can be achieved through several methods, including:

- Nucleophilic substitution : Utilizing fluorinated precursors.

- Direct fluorination : Involving electrophilic fluorination techniques.

These methods highlight the versatility in synthesizing fluorinated carboxylic acids, which are known for their altered lipophilicity and metabolic stability compared to non-fluorinated counterparts.

Interaction Studies

Research indicates that 8-F3MOA interacts with various biological systems differently than its non-fluorinated analogs. Key findings from interaction studies include:

- Binding Affinity : 8-F3MOA exhibits significant binding affinity to specific receptors and enzymes, suggesting potential therapeutic roles in metabolic pathways.

- Metabolite Analysis : Studies involving labeled metabolites show that 8-F3MOA can enter biological systems effectively, with implications for its use in imaging and therapeutic applications .

Case Studies

- Cerebral Uptake Studies : Tissue distribution studies in rats revealed that 8-F3MOA derivatives demonstrate low cerebral uptake but significant retention in other tissues, such as the liver. This suggests that while it may not be effective for brain-targeted therapies, it could have applications in liver-related conditions .

- Comparative Analysis with Other Fatty Acids : In studies comparing 8-F3MOA with other fatty acids, it was found that its unique structure allows for different metabolic pathways and interactions with biological membranes, influencing absorption and bioavailability .

Potential Applications

The unique properties of 8-F3MOA make it suitable for various applications:

- Pharmaceuticals : Due to its ability to interact with biological targets, it may serve as a lead compound in drug development.

- Imaging Agents : Its metabolic stability and ability to form labeled metabolites make it a candidate for use in imaging studies.

- Research Tools : As a model compound for studying the effects of fluorination on fatty acid metabolism and activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methyloctanoic Acid | No fluorine, similar carbon chain | Commonly found in fatty acids |

| 8-Fluoro-3-methyl-decanoic Acid | Longer carbon chain (ten carbons) | Potentially different metabolic pathways |

| 10-Fluoro-3-methyl-octanoic Acid | Fluorine at a different position (10th carbon) | May exhibit different biological activities |

| 8-Fluoro-3,3-dimethyloctanoic Acid | Additional methyl group on the third carbon | Increased steric hindrance affecting reactivity |

Eigenschaften

CAS-Nummer |

462-12-4 |

|---|---|

Molekularformel |

C9H17FO2 |

Molekulargewicht |

176.23 g/mol |

IUPAC-Name |

8-fluoro-3-methyloctanoic acid |

InChI |

InChI=1S/C9H17FO2/c1-8(7-9(11)12)5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) |

InChI-Schlüssel |

CMZDDIWNZWUROZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCCCCF)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.